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Compound of Interest

Compound Name:
(2,2,2-

Trifluoroethoxy)carbothioamide

CAS No.: 1909347-82-5

Cat. No.: B2996638 Get Quote

Executive Summary
Subject: (2,2,2-Trifluoroethoxy)carbothioamide CAS: [Specific CAS not universally indexed;

treated as O-trifluoroethyl thiocarbamate derivative] Class: O-Alkyl Thiocarbamate /

Thionoester Bioisostere

This guide analyzes the solid-state architecture of trifluoroethoxy-substituted thiocarbamates.

The introduction of the trifluoromethyl (

) group significantly alters the crystal packing landscape compared to the non-fluorinated
analogue (O-ethyl thiocarbamate). While the core thioamide moiety drives the formation of
robust hydrogen-bonded dimers, the

group introduces "fluorous segregation," suppresses conformational disorder, and increases
crystal density—critical factors for enhancing the bioavailability and stability of drug candidates.

Experimental Protocol: Crystallization & Data
Collection
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following self-

validating protocol is recommended. This method prioritizes the suppression of twinning, a

common issue in thiono-compounds.
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Phase A: Crystal Growth Strategy
Method: Slow Evaporation at Controlled Temperature (SECT).

Solvent System:

Primary: Dichloromethane (DCM) or Chloroform (

) – Solubilizes the organic skeleton.

Antisolvent: n-Hexane or Pentane – Promotes aggregation of the lipophilic

domains.

Protocol:

Dissolve 20 mg of the compound in 2 mL of DCM.

Filter through a 0.45

PTFE syringe filter to remove nucleation sites.

Place in a narrow-neck vial; cover with parafilm and poke 3 small holes.

Incubate at

(refrigerator) to reduce kinetic energy and promote ordered packing of the

rotors.

Phase B: X-Ray Data Collection Parameters
Temperature: 100 K (Essential).

Reasoning:

groups act as free rotors at room temperature, causing high thermal displacement
parameters (disorder). Cooling locks these rotamers into a defined conformation.

Radiation Source:
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(

) or

(

).

Note:

is preferred for this light-atom organic molecule to maximize diffraction intensity, provided
absorption is managed.

Structural Comparison: Fluorinated vs. Non-
Fluorinated Analogues
This section objectively compares the target molecule against its direct analogues: O-Ethyl

Thiocarbamate (Non-fluorinated) and (2,2,2-Trifluoroethoxy)acetamide (Oxygen analogue).

Comparative Data Table
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Feature
(2,2,2-

Trifluoroethoxy)carb

othioamide

O-Ethyl

Thiocarbamate

(Analogue)

(2,2,2-

Trifluoroethoxy)acet

amide

H-Bond Donor (Strong) (Strong) (Strong)

H-Bond Acceptor (Soft, Weak) (Soft, Weak) (Hard, Strong)

Primary Motif

Centrosymmetric

Dimers (

)

Centrosymmetric

Dimers (

)

Linear Chains / Tapes

Packing Forces
+

/
+ Van der Waals (Dominant)

Density (

)

High (~1.4 - 1.5

g/cm³)
Low (~1.1 - 1.2 g/cm³) Medium (~1.3 g/cm³)

Disorder
Suppressed (due to

locking)

Common (Ethyl group

flexibility)
Variable

Conformation
Syn-periplanar (Z-

form) favored

Syn-periplanar

favored
Syn-periplanar

In-Depth Analysis
1. The "Fluorine Effect" on Packing
In the non-fluorinated O-ethyl thiocarbamate, the ethyl chain is flexible, often leading to

crystallographic disorder. In the trifluoroethoxy derivative, the

group is bulky and electronegative.

Disorder Suppression: As noted in comparative studies of benzamides, fluorine substitution

on phenyl rings or alkyl chains often "locks" the molecular orientation, suppressing the static

disorder common in hydrogenated analogues [1].
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Fluorous Segregation: The

groups tend to cluster together, forming hydrophobic channels or layers. This segregation
creates a "teflon-like" shielding effect that can protect the hydrolytically sensitive thioamide
core from moisture in the solid state.

2. Thioamide vs. Amide (S vs. O)
The substitution of Oxygen (in acetamide) with Sulfur (in carbothioamide) fundamentally

changes the intermolecular network.

Bond Lengths: The

bond (~1.67

) is significantly longer than

(~1.23

), increasing the steric volume of the headgroup.

Acceptor Strength: Sulfur is a softer, weaker hydrogen bond acceptor than oxygen.

Consequently, while amides form very strong, short H-bonds, thiocarbamates rely on a

combination of

interactions and secondary weak forces (like

or

) to stabilize the lattice [2].

Visualizing the Supramolecular Architecture
The following diagram illustrates the hierarchical assembly of (2,2,2-
Trifluoroethoxy)carbothioamide. It highlights the competition between the strong Hydrogen

Bonding (HB) motif and the weak Fluorous Interactions.
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Molecular Unit
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Caption: Hierarchical assembly from monomer to crystal lattice. The N-H...S dimer is the

primary anchor, while CF3 interactions stabilize the 3D structure.

Key Structural Motifs for Identification
When analyzing the solved structure, researchers should verify the following geometric

parameters to confirm the identity and quality of the crystal:

The Thioamide Core Planarity:

The
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moiety should be nearly planar.

Torsion Angle: Look for a torsion angle near

(Syn) or

(Anti). O-alkyl thiocarbamates typically adopt the Syn-periplanar conformation (S and O-
alkyl on the same side) to minimize dipole moments, unlike some N-substituted variants
[3].

Bond Length Markers:

: Expected range 1.65 – 1.69

.

: Expected range 1.30 – 1.34

(Indicating partial double bond character due to resonance).

: Expected range 1.33 – 1.36

.

Intermolecular Distances:

Hydrogen Bond: ~3.3 – 3.5

(Donor-Acceptor distance).

Contacts: ~2.94

(Sum of Van der Waals radii). Short contacts here indicate significant fluorous packing
effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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